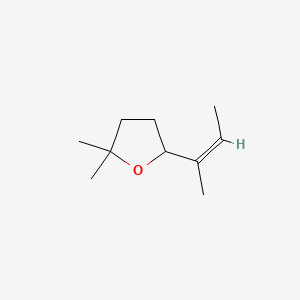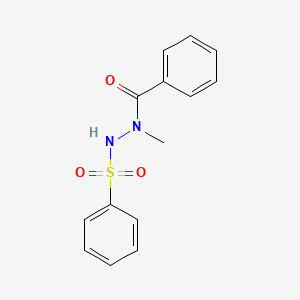
N'-(benzenesulfonyl)-N-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(benzenesulfonyl)-N-methylbenzohydrazide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylbenzohydrazide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-methylbenzohydrazide typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-N-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(benzenesulfonyl)-N-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
N’-(benzenesulfonyl)-N-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
The mechanism of action of N’-(benzenesulfonyl)-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
N-methylbenzenesulfonamide: Similar structure but lacks the hydrazide moiety.
N-benzenesulfonyl amino acid esters: Compounds with similar sulfonyl groups but different functional groups attached
Uniqueness
N’-(benzenesulfonyl)-N-methylbenzohydrazide is unique due to its specific combination of benzenesulfonyl and methylbenzohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6962-59-0 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)-N-methylbenzohydrazide |
InChI |
InChI=1S/C14H14N2O3S/c1-16(14(17)12-8-4-2-5-9-12)15-20(18,19)13-10-6-3-7-11-13/h2-11,15H,1H3 |
Clé InChI |
FZPZYQKVWCASCG-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
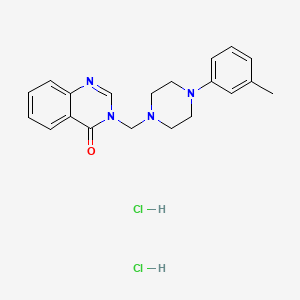

![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
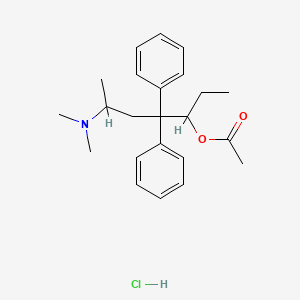
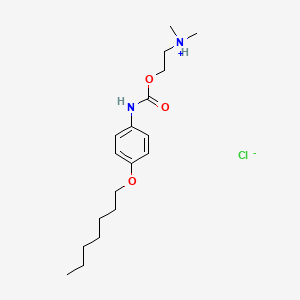
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
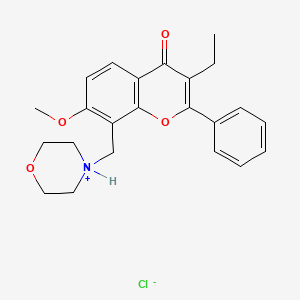
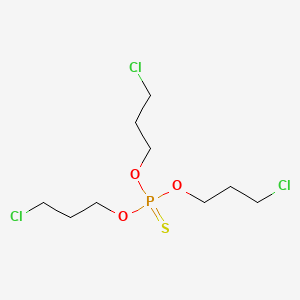
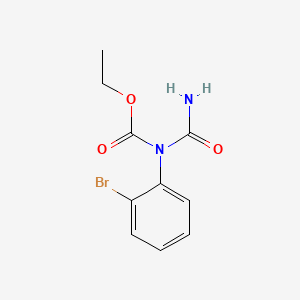
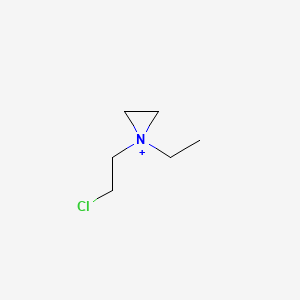
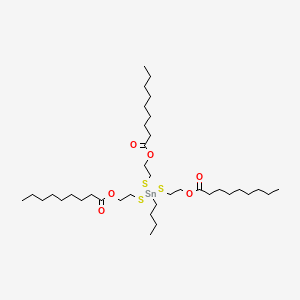
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
